1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step organic reactions One common method includes the reaction of piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- 1-[(3-Methylphenoxy)acetyl]-4-(4-methylphenylsulfonyl)piperazine
Uniqueness
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H22N2O4S/c1-16-6-5-7-17(14-16)25-15-19(22)20-10-12-21(13-11-20)26(23,24)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
GSLUFJKKAYWXJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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